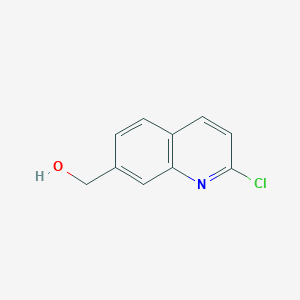

(2-Chloroquinolin-7-yl)methanol

Description

Contextualization within Quinoline (B57606) Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a prominent scaffold in organic and medicinal chemistry. nih.gov The functionalization of the quinoline ring at various positions leads to a diverse array of derivatives with a wide spectrum of pharmacological activities. nih.gov Chloro-substituted quinolines, in particular, are crucial intermediates in medicinal chemistry. For instance, 4,7-dichloroquinoline (B193633) is a well-known precursor to the antimalarial drug chloroquine (B1663885). durham.ac.uk The presence of a chlorine atom on the quinoline ring, as seen in (2-Chloroquinolin-7-yl)methanol, provides a reactive handle for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functionalities. The methanol (B129727) group, on the other hand, can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions, further expanding the synthetic possibilities.

Significance as a Molecular Building Block in Complex Organic Synthesis

The utility of (2-Chloroquinolin-7-yl)methanol as a molecular building block stems from the orthogonal reactivity of its functional groups. The chloro-substituent and the methanol group can be manipulated selectively under different reaction conditions, enabling the stepwise construction of complex molecular architectures.

A common synthetic route to (2-Chloroquinolin-7-yl)methanol involves the reduction of the corresponding aldehyde, 2-chloroquinoline-7-carbaldehyde (B3159636). This transformation is typically achieved with high efficiency using reducing agents such as sodium borohydride (B1222165). nih.gov The resulting hydroxymethyl group can then serve as a key site for further derivatization. For example, in the synthesis of related quinoline derivatives, the hydroxymethyl group has been shown to undergo various transformations, highlighting its versatility as a synthetic handle. nih.gov

The chloro-substituent at the 2-position is also a key feature for synthetic diversification. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, alkyl, and amino groups. This reactivity is fundamental to the construction of highly substituted quinoline derivatives with tailored electronic and steric properties.

Strategic Importance for Advanced Materials and Medicinal Chemistry Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. tandfonline.com Chloro-substituted quinolines have been extensively investigated for their potential as anticancer, antimalarial, antibacterial, and antiviral agents. biointerfaceresearch.com The 7-chloroquinoline (B30040) moiety, in particular, is a key component of several biologically active compounds. mdpi.com (2-Chloroquinolin-7-yl)methanol serves as a valuable starting material for the synthesis of libraries of novel quinoline derivatives for biological screening. The methanol group can be used to attach various side chains or linkers, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, derivatives of 7-chloroquinoline have been synthesized and evaluated as inhibitors of various kinases, which are important targets in cancer therapy. utmb.edu

In the realm of advanced materials, quinoline derivatives are explored for their potential applications in organic light-emitting diodes (OLEDs), solar cells, and nonlinear optical (NLO) materials. mdpi.com The electron-transporting capability and high thermal and chemical stability of the quinoline core make it an attractive component for such applications. mdpi.com The ability to functionalize (2-Chloroquinolin-7-yl)methanol at both the chloro and methanol positions allows for the fine-tuning of its photophysical and electronic properties, which is crucial for the development of new materials with desired characteristics.

Current Research Trajectories and Future Directions for Functionalized Chloroquinolines

Current research on functionalized chloroquinolines is focused on the development of more efficient and selective synthetic methodologies, including C-H activation and flow chemistry techniques. durham.ac.ukbldpharm.com These advancements are enabling the rapid synthesis of diverse libraries of quinoline derivatives for high-throughput screening in drug discovery and materials science.

A significant future direction is the development of quinoline-based compounds with novel mechanisms of action to combat drug resistance in infectious diseases and cancer. nih.gov The design of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to achieve this goal. mdpi.com Furthermore, the exploration of functionalized chloroquinolines in the development of new diagnostic tools and sensors is an emerging area of research. The unique photophysical properties of some quinoline derivatives make them suitable candidates for use as fluorescent probes and imaging agents.

The continued exploration of the synthetic versatility of (2-Chloroquinolin-7-yl)methanol and related compounds will undoubtedly lead to the discovery of new molecules with significant biological and material properties, further solidifying the importance of this chemical entity in advanced scientific research.

Data Tables

Table 1: Physicochemical Properties of (2-Chloroquinolin-7-yl)methanol

| Property | Value | Source |

| CAS Number | 1823116-42-2 | musechem.com |

| Molecular Formula | C10H8ClNO | musechem.com |

| Molecular Weight | 193.63 g/mol | musechem.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

(2-chloroquinolin-7-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-10-4-3-8-2-1-7(6-13)5-9(8)12-10/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTCZEJPOPGONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroquinolin 7 Yl Methanol and Derived Scaffolds

Retrosynthetic Analysis of the (2-Chloroquinolin-7-yl)methanol Framework

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. The retrosynthesis of (2-chloroquinolin-7-yl)methanol begins by disconnecting the hydroxymethyl group at the C-7 position. This leads to two plausible precursor functional groups: a quinoline-7-carboxylic acid or a quinoline-7-carbaldehyde (B1225660). These precursors can then be transformed into the target alcohol via standard reduction methodologies.

Further disconnection of the 2-chloroquinoline (B121035) core itself suggests several strategic approaches. A primary disconnection breaks the bonds formed during the annulation of the pyridine (B92270) ring onto the benzene (B151609) ring. This points towards precursors such as a suitably substituted aniline (B41778) and a three-carbon electrophilic synthon, which can be cyclized using various classical or modern synthetic methods. The chloro and hydroxymethyl (or its precursor) substituents on the aniline ring will dictate the regiochemical outcome of the cyclization.

An alternative disconnection involves the late-stage introduction of the chlorine atom at the C-2 position. This would proceed from a quinolin-2-one intermediate, which can be synthesized from an appropriately substituted aniline and a β-ketoester or a similar precursor. The quinolin-2-one can then be converted to the 2-chloroquinoline via chlorination.

Established Approaches for the Construction of Chloroquinoline Nuclei

The construction of the quinoline (B57606) core is a well-established field in heterocyclic chemistry, with both classical and modern methods offering various advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical Heterocyclic Annulation Reactions (e.g., Friedländer, Skraup, Doebner-Miller) and their Regioselective Considerations

Classical named reactions have long been the bedrock of quinoline synthesis. These methods typically involve the acid-catalyzed cyclization of aniline derivatives with α,β-unsaturated carbonyl compounds or their precursors.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). For the synthesis of a 7-substituted quinoline, a 4-substituted 2-aminoaryl aldehyde or ketone would be required. The regioselectivity is generally high, as the bond formation is directed by the positions of the amino and carbonyl groups on the aniline precursor. However, the availability of the requisite substituted 2-aminoaryl carbonyl compounds can be a limitation.

Skraup Synthesis: The Skraup synthesis is a vigorous reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). The glycerol dehydrates in situ to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. For a meta-substituted aniline, such as 3-chloroaniline, the Skraup synthesis can lead to a mixture of 5- and 7-substituted quinolines. The regioselectivity is influenced by the nature of the substituent on the aniline ring, with electron-donating groups often favoring the 7-substituted product and electron-withdrawing groups favoring the 5-substituted product.

Doebner-von Miller Reaction: This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. This allows for the synthesis of a wider range of substituted quinolines. Similar to the Skraup synthesis, the reaction of a meta-substituted aniline can result in a mixture of 5- and 7-substituted isomers, and the regiochemical outcome is dependent on the electronic properties of the substituent.

| Classical Annulation Reaction | Precursors | Regioselective Considerations |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compound | High regioselectivity determined by precursor structure. |

| Skraup Synthesis | Aniline + Glycerol + H₂SO₄ + Oxidizing agent | Can yield mixtures of 5- and 7-isomers from meta-substituted anilines. |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated aldehyde/ketone | Can yield mixtures of 5- and 7-isomers from meta-substituted anilines. |

Modern Catalytic Strategies for Quinoline Ring Formation (e.g., Transition Metal-Catalyzed Cyclizations, Oxidative Annulations)

Modern synthetic methods often employ transition metal catalysts to achieve quinoline synthesis under milder conditions and with greater functional group tolerance and regioselectivity.

Transition Metal-Catalyzed Cyclizations: A variety of transition metals, including palladium, rhodium, copper, and iron, have been utilized to catalyze the synthesis of quinolines. These reactions can involve various mechanisms, such as C-H activation, cross-coupling, and cycloisomerization. For instance, palladium-catalyzed reactions of 2-alkenylanilines can lead to the formation of quinolines. The substituents on the aniline and the alkene can be varied to produce a wide range of substituted quinoline products.

Oxidative Annulations: These methods involve the formation of the quinoline ring through a C-H/N-H or C-H/C-H annulation process, often in the presence of an oxidant. For example, rhodium(III)-catalyzed oxidative annulation of pyridines with two molecules of an alkyne can selectively produce quinolines. acs.org Another approach involves the coupling of anilines with alcohols or olefins. These modern methods can offer improved regioselectivity compared to some classical approaches, often driven by the directing effects of functional groups on the starting materials.

| Modern Catalytic Strategy | Key Features | Typical Catalysts |

| Transition Metal-Catalyzed Cyclizations | Milder reaction conditions, high functional group tolerance. | Palladium, Rhodium, Copper, Iron |

| Oxidative Annulations | C-H activation and annulation, often with an external oxidant. | Rhodium, Ruthenium, Copper |

Targeted Introduction of the Hydroxymethyl Moiety at the C-7 Position

The introduction of a hydroxymethyl group at the C-7 position of the 2-chloroquinoline core can be achieved either by carrying the functional group (or a precursor) through the quinoline synthesis or by late-stage functionalization of a pre-formed 7-unsubstituted or 7-halo-2-chloroquinoline.

Regioselective Functionalization Strategies at the Quinoline C-7 Position

Direct and regioselective functionalization of the quinoline ring at the C-7 position can be challenging due to the electronic nature of the heterocyclic system, which often favors functionalization at other positions (e.g., C2, C4, C8). However, several strategies can be employed:

Directed Metalation: The use of a directing group can facilitate metalation (lithiation or magnesiation) at a specific position. While functionalization at C-8 is more common due to chelation with the quinoline nitrogen, specific reaction conditions or the use of bulky reagents can sometimes favor C-7 functionalization.

Cross-Coupling Reactions: If a 7-halo-2-chloroquinoline is available, a hydroxymethyl group can be introduced through a palladium-catalyzed cross-coupling reaction. For example, a Negishi or Stille coupling with a suitable organometallic reagent bearing a protected hydroxymethyl group, followed by deprotection, would yield the desired product.

Functionalization of a Precursor: A more straightforward approach is to start with a precursor that already contains the desired functionality at the C-7 position. For example, using 4-amino-3-chlorobenzyl alcohol or a protected derivative as the aniline component in a quinoline synthesis would directly lead to the desired 7-(hydroxymethyl)quinoline scaffold.

Reduction Methodologies for Carboxyl or Formyl Precursors

A common and reliable strategy for introducing the hydroxymethyl group is through the reduction of a carboxylic acid or an aldehyde at the C-7 position. The synthesis of 2-chloroquinoline-7-carboxylic acid or 2-chloroquinoline-7-carbaldehyde (B3159636) can be achieved by applying the aforementioned quinoline synthesis methods to aniline precursors containing the corresponding carboxyl or formyl groups.

Once the precursor is obtained, several reducing agents can be employed to effect the transformation to the alcohol:

Reduction of Carboxylic Acids: Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orgchemistrysteps.comchemguide.co.uk This is a highly effective method, although it requires anhydrous conditions and careful workup. Borane (BH₃) complexes, such as BH₃·THF, are also effective for this transformation and can sometimes offer better chemoselectivity.

Reduction of Aldehydes: Aldehydes are readily reduced to primary alcohols under milder conditions than carboxylic acids. Sodium borohydride (B1222165) (NaBH₄) is a common and convenient reagent for this purpose, typically used in alcoholic solvents. Catalytic hydrogenation can also be employed, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. fudan.edu.cnnih.gov

| Precursor Functional Group | Reducing Agent | Key Considerations |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Strong reducing agent, requires anhydrous conditions. |

| Carboxylic Acid | Borane (BH₃·THF) | Good for selective reductions. |

| Aldehyde | Sodium borohydride (NaBH₄) | Mild and convenient, used in protic solvents. |

| Aldehyde | Catalytic Hydrogenation (e.g., H₂/Pd-C) | "Green" method, can be highly selective. |

Synthetic Routes for Incorporating the Chloro Substituent at the C-2 Position

Direct Chlorination and Halogenation Techniques

Direct chlorination methods are frequently employed for the synthesis of 2-chloroquinolines, with the Vilsmeier-Haack reaction being a prominent example. This reaction utilizes a reagent typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF) to convert activated aromatic compounds, such as acetanilides, into chloro-formyl derivatives. researchgate.netchemijournal.comijsr.net For instance, substituted acetanilides can be cyclized to yield 2-chloro-3-formylquinolines in a one-pot process. researchgate.netchemijournal.com The reaction proceeds by treating the acetanilide with the Vilsmeier reagent at low temperatures (0-5 °C), followed by heating to facilitate cyclization. chemijournal.comchemijournal.com This approach is noted for its efficiency and good yields, often ranging from 60-80%. chemijournal.comchemijournal.com

Another direct approach involves the chlorination of quinoline N-oxides. The N-oxide activation of the quinoline ring facilitates electrophilic substitution. A novel method has been developed for the regioselective C2-chlorination of quinoline N-oxides using triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (Cl₃CCN) as the chlorinating reagents, providing the desired products in satisfactory yields. researchgate.netresearchgate.net This method demonstrates high efficiency and tolerance for various functional groups. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| Substituted Acetanilide | POCl₃, DMF (Vilsmeier-Haack) | 2-Chloro-3-formylquinoline | 60-80% | chemijournal.comchemijournal.com |

| Quinoline N-oxide | PPh₃, Cl₃CCN | 2-Chloroquinoline | Good | researchgate.net |

| 2-Vinylaniline | Diphosgene, Acetonitrile (B52724) | 2-Chloroquinoline | - | nih.gov |

Nucleophilic Displacement Strategies for C-2 Halogenation

Nucleophilic displacement is a cornerstone strategy for introducing a chloro group at the C-2 position, typically starting from the corresponding quinolin-2(1H)-one (also known as 2-hydroxyquinoline or carbostyril). The hydroxyl group at the C-2 position can be readily converted to a chloro substituent using standard chlorinating agents.

A common method involves treating the quinolin-2(1H)-one precursor with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com For example, 4-hydroxy-8-methylquinolin-2(1H)-one is converted to 2,4-dichloro-8-methylquinoline using a mixture of POCl₃ and PCl₅. mdpi.com The resulting 2-chloroquinoline is a versatile intermediate. The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov For instance, it can be replaced by nucleophilic oxygen, nitrogen, and sulfur atoms to create a diverse range of derivatives. nih.gov

This reactivity is foundational for building more complex molecules, where the 2-chloro group acts as a leaving group. The conversion of a 2-chloroquinoline-3-carbaldehyde (B1585622) to its corresponding 2-oxo derivative can be achieved through hydrolysis, for example, by refluxing in acetic acid. acs.orgnih.gov

Green Chemistry Principles and Sustainable Synthesis of Chloroquinoline Derivatives

The growing emphasis on environmental stewardship in chemical synthesis has spurred the adoption of green chemistry principles in the production of chloroquinoline derivatives. These efforts focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Application of Environmentally Benign Solvents and Reaction Media

A key aspect of green synthesis is the replacement of volatile and hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent, and its use has been explored in quinoline synthesis. For example, the Passerini three-component reaction to synthesize alkyne-2-chloroquinolines has been successfully carried out under mild conditions using a dichloromethane/water (DCM/H₂O) mixture, which improves yields and reduces reaction times. mdpi.com Similarly, some catalytic systems for Friedländer synthesis of quinolines have been shown to operate efficiently in water at room temperature. nih.gov Solvent-free, or "neat," conditions represent another significant green advancement, eliminating the need for any solvent. The Friedländer synthesis has been achieved under solvent-free conditions using heterogeneous acid catalysts, resulting in high yields and short reaction times. nih.govnih.gov

Development and Utilization of Heterogeneous and Recyclable Catalytic Systems

Heterogeneous catalysts are favored in green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Various heterogeneous catalysts have been developed for quinoline synthesis. rsc.orgsemanticscholar.org For instance, a metal-free catalyst based on Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄) has been used for the Friedländer synthesis under solvent-free conditions. nih.gov This catalyst demonstrates remarkable acceleration in quinoline formation and is recyclable. nih.gov Other examples include zeolite-based catalysts for gas-phase reactions and magnetically separable nanoparticles, such as CuFe₂O₄, which can be reused without significant loss of efficiency. nih.govrsc.org

| Catalytic System | Reaction | Solvent | Key Advantage | Reference |

| g-C₃N₄-CO-(CH₂)₃-SO₃H | Friedländer Synthesis | Solvent-free | Metal-free, recyclable | nih.gov |

| ZnCl₂/Ni-USY-acid | Aniline + Alcohols | Gas-phase | Heterogeneous | rsc.org |

| CuFe₂O₄ nanoparticles | Quinoline Synthesis | Water | Magnetically separable, reusable | nih.gov |

Microwave-Assisted and Ultrasonic Irradiation Methods for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bohrium.combeilstein-journals.org This technique has been successfully applied to the synthesis of various quinoline derivatives. researchgate.nettandfonline.comnih.govresearchgate.net For example, a rapid and efficient synthesis of 2-vinylquinolines from 2-methylquinoline and aldehydes is achieved under microwave irradiation. nih.gov Microwave assistance has also been used in multicomponent reactions to build complex heterocyclic systems containing the quinoline core. acs.org

Similarly, ultrasonic irradiation provides an alternative energy source that can enhance reaction rates and yields. tandfonline.comtandfonline.com The synthesis of new 7-chloroquinoline (B30040) derivatives via nucleophilic substitution and cyclization reactions has been effectively carried out in an ultrasonic bath, with reactions completing in as little as 30-40 minutes at 90°C. tandfonline.com These energy-efficient methods align with the principles of green chemistry by reducing reaction times and energy consumption. researchgate.net

Continuous Flow Chemistry Techniques in Chloroquinoline Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps. beilstein-journals.orgtandfonline.comrsc.org These features are particularly advantageous for the synthesis of heterocyclic scaffolds like quinolines, which are prevalent in pharmaceuticals and functional materials. The application of flow chemistry to the synthesis of chloroquinoline derivatives has demonstrated the potential for more efficient, scalable, and sustainable manufacturing processes. beilstein-journals.orgnih.govresearchgate.net

Several innovative continuous flow methodologies have been developed for the synthesis of quinolines and their derivatives. One notable approach involves a tandem photoisomerization-cyclization process. ucd.ievapourtec.comresearchgate.net This method utilizes light as a clean and traceless reagent to induce an alkene isomerization followed by a cyclocondensation cascade to form the quinoline ring. The use of flow reactors with narrow tubing diameters ensures uniform irradiation, minimizing decomposition from over-exposure to light. ucd.ie This technique has been shown to be scalable, capable of producing gram quantities of substituted quinolines per hour. ucd.ievapourtec.com

Another prominent method adapted for continuous flow is the Doebner–von Miller reaction, a classic route for quinoline synthesis. rsc.org By employing a strong acid in a flow reactor, this method provides a rapid and green route to quinoline derivatives with good to excellent yields. rsc.org The reaction of anilines with α,β-unsaturated aldehydes or their precursors under flow conditions allows for precise control of residence time and temperature, leading to improved selectivity and reduced byproduct formation compared to batch methods. rsc.org

While direct reports on the continuous flow synthesis of (2-Chloroquinolin-7-yl)methanol are limited, the established methodologies for related chloroquinoline scaffolds provide a strong foundation for its potential production using this technology. For example, a continuous flow process could be envisioned starting from a suitably substituted 2-aminoaryl ketone and a carbonyl compound via a Friedländer-type condensation, a reaction that has been shown to be amenable to microwave-assisted and, by extension, flow conditions. nih.govresearchgate.netmdpi.com Alternatively, functionalization of a pre-formed 2,7-dichloroquinoline scaffold could be performed in a flow reactor, allowing for precise control over the selective reaction at the 2-position followed by reduction to the desired methanol (B129727) derivative.

The table below summarizes key research findings on the continuous flow synthesis of quinoline and chloroquinoline derivatives, showcasing the versatility and efficiency of this technology.

| Product | Starting Materials | Reaction Type | Reactor Type | Key Parameters | Yield | Reference |

| Substituted Quinolines | 2-Aminophenylenones | Tandem Photoisomerization-Cyclization | Photochemical Flow Reactor | High-power LED, various solvents | High | ucd.ie, vapourtec.com |

| 2-Methylquinoline | Aniline, Acrolein | Doebner–von Miller | Flow Reactor with Strong Acid | Water as solvent | Good to Excellent | rsc.org |

| Hydroxychloroquine | 4,7-Dichloroquinoline (B193633), N1-(5-aminopentan-2-yl)-N1-ethylethane-1,2-diol | Nucleophilic Aromatic Substitution | Packed Bed and CSTRs | Elimination of protecting groups | 52% improvement over commercial process | nih.gov |

| Functionalized Quinolines | 7-Chloroquinolines | Magnesiation and Electrophilic Quench | Batch and Continuous Flow | Mixed lithium-magnesium reagents | Not specified for flow | durham.ac.uk |

These examples underscore the significant potential of continuous flow chemistry to revolutionize the synthesis of complex heterocyclic molecules like (2-Chloroquinolin-7-yl)methanol and its derivatives, offering pathways to more sustainable, efficient, and safer chemical manufacturing. beilstein-journals.orguc.pt

Chemical Reactivity and Derivatization Pathways of 2 Chloroquinolin 7 Yl Methanol

Reactivity of the Chlorine Substituent at C-2

The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to various chemical transformations, making it a key handle for molecular diversification. This reactivity is primarily governed by the electron-deficient nature of the pyridine (B92270) ring within the quinoline system, which facilitates both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions with Diverse Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur, Carbon).

The electron-withdrawing effect of the quinoline nitrogen activates the C-2 position towards nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr). youtube.comwikipedia.org This reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. wikipedia.org A variety of nucleophiles can displace the chloride ion, leading to the formation of new bonds.

Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with 2-chloroquinolines, yielding 2-aminoquinoline (B145021) derivatives. The reactivity of amines can be influenced by the reaction conditions, including the presence of acid or base catalysts. researchgate.net For instance, the reaction of 2-chloroquinolines with 1,2,4-triazole (B32235) has been studied under neutral, acidic, and basic conditions to afford 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net

Oxygen Nucleophiles: Alkoxides and phenoxides can react with 2-chloroquinolines to form the corresponding ethers. 2-Chloroquinoline (B121035) exhibits higher reactivity towards methoxide (B1231860) ions compared to its 4-chloro counterpart. researchgate.net

Sulfur Nucleophiles: Thiolates are effective nucleophiles for the displacement of the C-2 chlorine, leading to the formation of 2-thioether derivatives of quinoline.

Carbon Nucleophiles: While less common, carbanions derived from active methylene (B1212753) compounds can also participate in SNAr reactions, though this often requires specific reaction conditions to facilitate the attack of the carbon nucleophile.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Chloroquinolines

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Amines (e.g., Piperidine) acs.org | 2-Aminoquinolines |

| 1,2,4-Triazole researchgate.net | 2-(1H-1,2,4-triazol-1-yl)quinolines | |

| Oxygen | Methoxide ions researchgate.net | 2-Methoxyquinolines |

| Sulfur | Thiolates | 2-(Alkyl/Aryl)thioquinolines |

| Carbon | Carbanions | 2-Alkyl/Arylquinolines |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for C-C, C-N, C-O, C-S Bond Formation.

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and the chloro-substituent at the C-2 position of (2-Chloroquinolin-7-yl)methanol provides a suitable handle for such transformations. tcichemicals.comdoabooks.org These reactions, often employing palladium or nickel catalysts, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. tcichemicals.comrsc.org

Suzuki Coupling: This reaction involves the coupling of the 2-chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a powerful method for forming C-C bonds and synthesizing 2-aryl or 2-vinylquinolines.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the 2-chloroquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is widely used to introduce alkynyl moieties onto the quinoline scaffold.

Heck Coupling: In the Heck reaction, the 2-chloroquinoline is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, typically resulting in a 2-alkenylquinoline derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the 2-chloroquinoline with primary or secondary amines. It offers a complementary and often milder alternative to traditional SNAr reactions for the synthesis of 2-aminoquinolines. Similar strategies can be employed for the formation of C-O and C-S bonds using alcohols or thiols as coupling partners.

Table 2: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki Coupling | Boronic acid/ester | Pd catalyst + Base | C-C | 2-Aryl/Vinylquinolines |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst | C-C | 2-Alkynylquinolines |

| Heck Coupling | Alkene | Pd catalyst + Base | C-C | 2-Alkenylquinolines |

| Buchwald-Hartwig Amination | Amine | Pd catalyst + Base | C-N | 2-Aminoquinolines |

Reductive Dehalogenation Strategies.

Reductive dehalogenation involves the replacement of the chlorine atom with a hydrogen atom. epa.gov This transformation can be achieved using various methods, including catalytic hydrogenation, metal-mediated reduction (e.g., with zinc or iron), or through biological processes. wikipedia.org While often used for the remediation of halogenated pollutants, in a synthetic context, it can be a strategic step to access the corresponding 7-(hydroxymethyl)quinoline. epa.govwikipedia.org The choice of reducing agent and conditions is crucial to selectively reduce the C-Cl bond without affecting other functional groups in the molecule.

Reactivity of the Hydroxymethyl Functional Group at C-7

The hydroxymethyl group at the C-7 position offers a different set of synthetic opportunities, primarily involving transformations of the primary alcohol.

Oxidation Reactions to Formyl and Carboxylic Acid Derivatives.

The primary alcohol of (2-Chloroquinolin-7-yl)methanol can be selectively oxidized to either the corresponding aldehyde (2-chloroquinoline-7-carbaldehyde) or the carboxylic acid (2-chloroquinoline-7-carboxylic acid). The outcome of the reaction depends on the choice of the oxidizing agent and the reaction conditions.

Oxidation to Aldehyde: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. youtube.com The resulting carboxylic acid can then serve as a precursor for a variety of other functional groups, including amides and esters.

Esterification and Etherification Reactions for Structural Diversity.

The hydroxyl group can readily undergo esterification and etherification to introduce a wide range of substituents, thereby increasing structural diversity.

Esterification: The reaction of (2-Chloroquinolin-7-yl)methanol with carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst, yields the corresponding esters. nih.gov This is a straightforward method to append various acyl groups to the C-7 position.

Etherification: The formation of ethers can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide. Alternatively, other etherification protocols can be employed depending on the desired ether structure.

Table 3: Derivatization of the C-7 Hydroxymethyl Group

| Reaction Type | Reagent/Condition | Product Functional Group |

| Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde (-CHO) |

| Oxidation | Potassium permanganate (KMnO4) | Carboxylic Acid (-COOH) |

| Esterification | Carboxylic acid/Acid chloride | Ester (-OCOR) |

| Etherification | Alkyl halide + Base | Ether (-OR) |

Substitution Reactions Involving the Hydroxyl Group (e.g., Halogenation, Amination)

The primary alcohol functionality of (2-Chloroquinolin-7-yl)methanol is a prime site for nucleophilic substitution, although the hydroxyl group itself is a poor leaving group. Consequently, activation of the -OH group is a prerequisite for these transformations. Standard protocols for converting primary alcohols into more reactive intermediates are applicable here.

Halogenation: The conversion of the hydroxymethyl group to a halomethyl group can be readily achieved using common halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) is expected to yield (7-(chloromethyl)-2-chloroquinoline), while phosphorus tribromide (PBr₃) would produce (7-(bromomethyl)-2-chloroquinoline). These reactions typically proceed through an SN2 mechanism, which involves a backside attack on the carbon atom, resulting in an inversion of configuration if the center were chiral. The reaction with thionyl chloride forms a chlorosulfite intermediate, which then undergoes substitution by a chloride ion.

Amination: Direct amination is challenging, but the conversion of the alcohol to a better leaving group facilitates this process. One common strategy involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. This transformation does not affect the stereochemistry at the carbon center. The resulting tosylate or mesylate is an excellent substrate for SN2 reactions with a wide range of nucleophiles, including primary and secondary amines, to afford the corresponding 7-(aminomethyl)-2-chloroquinoline derivatives.

Table 1: Predicted Substitution Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Expected Product | Mechanism |

|---|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂) | 7-(Chloromethyl)-2-chloroquinoline | SN2 |

| Bromination | Phosphorus tribromide (PBr₃) | 7-(Bromomethyl)-2-chloroquinoline | SN2 |

| Tosylation | Tosyl chloride (TsCl), Pyridine | (2-Chloroquinolin-7-yl)methyl tosylate | Nucleophilic Acyl Sub. |

Mitsunobu Reaction and its Application for Regioselective N-alkylation (based on analogous C-3 isomers)

The Mitsunobu reaction provides a powerful method for the mild, one-pot conversion of alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry. Research on the closely related isomer, (2-chloroquinolin-3-yl)methanol (B155800), demonstrates the utility of this reaction for achieving regioselective N-alkylation of N-heterocyclic compounds. nih.gov

In a typical procedure, (2-chloroquinolin-3-yl)methanol is treated with an N-heterocycle (such as imidazole (B134444) or benzotriazole) in the presence of a phosphine, commonly triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). nih.gov This reaction proceeds under neutral conditions and shows a high degree of regioselectivity. For N-heterocycles with multiple potential nucleophilic nitrogen atoms, the alkylation occurs specifically at one nitrogen, highlighting the controlled nature of the Mitsunobu reaction. nih.gov The study on the C-3 isomer confirmed that coupling with various N-heterocyclic compounds proceeded efficiently to give the N-alkylated products in good yields. nih.gov This suggests that (2-Chloroquinolin-7-yl)methanol would behave similarly, providing a regioselective pathway to N-alkylated derivatives that are otherwise difficult to synthesize.

The selectivity between N- and O-alkylation in such systems can be influenced by factors like solvent, reagent stoichiometry, and the position of the quinoline nitrogen. acs.org While phenols and hydroxyquinolines can sometimes yield mixtures of N- and O-alkylated products under Mitsunobu conditions, the use of a primary alcohol like (2-Chloroquinolin-7-yl)methanol is expected to strongly favor alkylation of the external nucleophile (the N-heterocycle). acs.org

Table 2: Mitsunobu N-Alkylation of (2-chloroquinolin-3-yl)methanol with N-Heterocycles

| N-Heterocycle Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| Imidazole | DEAD, PPh₃, THF | 1-((2-Chloroquinolin-3-yl)methyl)-1H-imidazole | 85 |

| Benzimidazole | DEAD, PPh₃, THF | 1-((2-Chloroquinolin-3-yl)methyl)-1H-benzo[d]imidazole | 83 |

| Benzotriazole | DEAD, PPh₃, THF | 1-((2-Chloroquinolin-3-yl)methyl)-1H-benzo[d] nih.govacs.orgthieme-connect.comtriazole | 89 |

| Indazole | DEAD, PPh₃, THF | 1-((2-Chloroquinolin-3-yl)methyl)-1H-indazole | 86 |

Data based on the reactivity of the C-3 isomer as reported in the literature. nih.gov

Integrated Reactivity of the Quinoline Core, C-2 Chloro, and C-7 Methanol (B129727) Functionalities

The true synthetic potential of (2-Chloroquinolin-7-yl)methanol is realized when its functional groups work in concert, enabling the construction of highly complex molecular architectures through cascade, tandem, or multicomponent reactions.

Cascade Reactions and Tandem Cycloadditions for Complex Architectures

Cascade reactions, which involve multiple bond-forming events in a single operation, are an efficient strategy for building molecular complexity. nih.gov The quinoline ring system is a versatile participant in such transformations. For instance, various transition-metal-catalyzed cascade reactions are known to produce substituted quinolines from simpler precursors. nih.govrsc.org

More relevant to the derivatization of (2-Chloroquinolin-7-yl)methanol are tandem reactions that functionalize the pre-formed quinoline core. Dearomative cycloaddition reactions, in particular, offer a powerful method to convert the flat, aromatic quinoline into three-dimensional scaffolds. researchgate.net Photochemical [2+2] cycloadditions between quinolines and alkenes have been developed, leading to the formation of strained, polycyclic products. researchgate.netnih.gov A strategy involving (2-Chloroquinolin-7-yl)methanol could entail modification of the C-7 methanol group into a different functional handle that could participate in or direct a subsequent cycloaddition. For example, dehydration of the alcohol to form a 7-vinylquinoline derivative would create a dienophile poised for intramolecular or intermolecular cycloadditions. The electronic properties of the C-2 chloro substituent would influence the reactivity of the quinoline π-system in these transformations.

Multicomponent Reaction (MCR) Strategies Employing (2-Chloroquinolin-7-yl)methanol as a Key Synthon

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.org While (2-Chloroquinolin-7-yl)methanol is not a direct substrate for most common MCRs, its oxidized derivative, 2-chloroquinoline-7-carbaldehyde (B3159636) , is a prime candidate for such strategies.

The oxidation of the C-7 methanol group to an aldehyde can be achieved using standard oxidants like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The resulting aldehyde is a versatile electrophile. Extensive research on the analogous 2-chloroquinoline-3-carbaldehyde (B1585622) has shown its utility in MCRs. For example, it participates in DABCO-catalyzed three-component reactions with a cyclohexanedione and barbituric acid to yield complex pentacyclic pyrano[2,3-b]quinoline systems. thieme-connect.comthieme-connect.com It is highly plausible that 2-chloroquinoline-7-carbaldehyde could be employed in similar MCRs to generate novel, complex heterocyclic structures. Other MCRs known for quinolines, such as those involving arynes and aldehydes, could also be adapted for this synthon. nih.gov

Stereochemical Control and Regioselectivity in Derivatization Processes

Achieving control over stereochemistry and regiochemistry is paramount in modern organic synthesis. The structure of (2-Chloroquinolin-7-yl)methanol offers several opportunities for selective transformations.

Stereochemical Control: The primary locus for stereochemical control is the C-7 benzylic carbon. As discussed in section 3.2.3, nucleophilic substitution reactions at this center that proceed via an SN2 mechanism, such as halogenation with SOCl₂ or amination of a derived tosylate, will occur with inversion of configuration. The Mitsunobu reaction (section 3.2.4) is also well-known for proceeding with clean inversion of stereochemistry at the alcohol carbon. This provides a reliable method to set the stereochemistry at the C-7 position if an enantiomerically pure starting material were used.

Regioselectivity: The quinoline ring presents multiple sites for functionalization, and achieving regiocontrol is a significant challenge.

On the Quinoline Core: The existing substituents heavily influence the position of further reactions. The C-2 chloro group is a leaving group for nucleophilic aromatic substitution, while also electronically deactivating the pyridine ring. The C-7 methanol group is an ortho-, para-director for electrophilic aromatic substitution on the benzene (B151609) ring, although such reactions might be complicated by the reactivity of the pyridine ring. More sophisticated methods, such as directed ortho-metalation, offer precise control. The use of different metal amide bases (e.g., lithium diisopropylamide vs. lithium-zinc amides) has been shown to direct metalation, and subsequent electrophilic quench, to different positions (C-3, C-4, or C-8) on the chloroquinoline scaffold. nih.govacs.org Similarly, metal-free halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity at the C-5 position. rsc.org

In Derivatization: As highlighted in the Mitsunobu reaction, high regioselectivity can be achieved when choosing between competing nucleophilic sites within a molecule, such as the different nitrogens of an imidazole ring. nih.gov The ability to selectively functionalize the C-7 alcohol in the presence of the C-2 chloro group, and vice versa, under different reaction conditions is a key aspect of the regiochemical control available with this substrate.

Applications of 2 Chloroquinolin 7 Yl Methanol As a Versatile Molecular Building Block

Construction of Advanced Heterocyclic Systems and Polycyclic Architectures

The strategic placement of reactive sites on the (2-chloroquinolin-7-yl)methanol framework makes it an ideal starting material for the synthesis of more complex, multi-ring systems. The inherent reactivity of the chloro- and hydroxyl- functionalities, coupled with the aromatic nature of the quinoline (B57606) core, provides a platform for a variety of cyclization and fusion reactions.

The synthesis of fused tetracyclic quinoline derivatives has been an area of significant interest, and (2-chloroquinolin-7-yl)methanol and its parent structures serve as valuable precursors in this endeavor. For instance, the intramolecular Heck coupling cyclization of a derivative of 7-chloroquinolin-4(1H)-one has been shown to produce a tetracyclic product. durham.ac.uk This reaction highlights the potential for forming new rings fused to the quinoline core. The development of multicomponent reactions (MCRs) has also provided an efficient pathway to diverse quinoline scaffolds, offering the advantage of constructing complex molecules in a single step. rsc.org

| Reaction Type | Starting Material Derivative | Product | Significance |

| Intramolecular Heck Coupling | 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one | 2-chloro-isoindolo[2,1-a]quinoline-5(11H)-one | Efficient synthesis of tetracyclic systems durham.ac.uk |

| Multicomponent Reactions (MCRs) | Various simple starting materials | Diverse quinoline scaffolds | High atom economy and structural diversity rsc.org |

While direct examples of the use of (2-chloroquinolin-7-yl)methanol in the synthesis of spiro and bridged ring systems are not extensively documented in the reviewed literature, the chemistry of quinoline derivatives is amenable to the construction of such complex architectures. The synthesis of spirocyclic compounds is a significant area of drug discovery, with many bioactive natural products possessing spiro structures. nih.gov Methodologies such as the intramolecular Diels-Alder reaction have proven valuable for the enantioselective synthesis of bridged bicyclic ring systems, which are common in biologically important natural products. researchgate.net The functional groups present in (2-chloroquinolin-7-yl)methanol could, in principle, be elaborated to create the necessary diene and dienophile components for such transformations. The synthesis of spiro heterocyclic steroids, for example, often involves the use of aminoalcohols as key building blocks to form spiro-1,3-oxazolidin-2-ones. nih.gov

Contribution to Medicinal Chemistry and Drug Discovery Platforms

The quinoline nucleus is a well-established pharmacophore, present in numerous approved drugs and clinical candidates. researchgate.netnih.gov (2-Chloroquinolin-7-yl)methanol provides a valuable starting point for the development of new therapeutic agents due to the ease with which its structure can be modified to interact with various biological targets.

The design and synthesis of novel pharmacophoric scaffolds are central to modern drug discovery. The (2-chloroquinolin-7-yl)methanol core can be readily functionalized to create libraries of compounds for screening against various diseases. For example, the quinoline scaffold is a key component in the design of multi-target quinoline hybrids with potential as anti-proliferative and antimicrobial agents. nih.gov The goal of such design strategies is often to inhibit key enzymes like EGFR and microbial DNA gyrase. nih.gov The hybridization of the quinoline moiety with other pharmacophores, such as 1,2,3-triazoles, has been explored to develop new antitubercular and anti-HIV agents. nih.gov

| Scaffold Type | Design Strategy | Therapeutic Target | Reference |

| Quinoline-1,3,4-oxadiazole hybrids | Molecular Hybridization | EGFR, DNA gyrase | nih.gov |

| Quinoline-1,2,3-triazole-aniline hybrids | Click Chemistry | HIV-1, Mycobacterium tuberculosis | nih.gov |

| Coumarin-containing hybrids | Molecular Hybridization | Various cancers | |

| Chloropyridazine hybrids | Molecular Hybridization | Apoptosis induction, PARP-1 inhibition |

(2-Chloroquinolin-7-yl)methanol and its close derivatives are valuable precursors for a range of potential therapeutic agents. The 7-chloroquinoline (B30040) moiety is a key structural feature in the antimalarial drug chloroquine (B1663885) and its analogue hydroxychloroquine. nih.gov The synthesis of functionalized quinolines through methods like magnesiation has yielded libraries of compounds, some of which exhibit interesting antiproliferative properties. durham.ac.uknih.gov The hydroxyl group in carbinol derivatives of quinoline can act as a bioisostere for an amino group, which is a common strategy in medicinal chemistry. durham.ac.uk Furthermore, the reaction of [(7-chloroquinolin-4-yl)amino]chalcones with hydrazine (B178648) has led to the synthesis of novel pyrazoline derivatives with significant in vitro antitumor activity.

The systematic modification of the (2-chloroquinolin-7-yl)methanol structure allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of drug candidates. SAR studies on novel hybrid quinoline and quinolone derivatives have identified potent and selective cytotoxic agents against various cancer cell lines. rsc.org For instance, in a series of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, the phenyl derivatives were found to be more potent than the isoxazole (B147169) and triazole counterparts. rsc.org In another study, the antiprion and antimalarial SAR of quinoline derivatives were found to be remarkably similar, suggesting overlapping molecular targets. The development of 3D-QSAR models through computational strategies can further aid in the rational design of more potent inhibitors. The exploration of SAR is a continuous process that helps in refining the design of new drug candidates.

Role in Materials Science and Functional Molecule Development

The unique electronic properties and synthetic accessibility of quinoline derivatives make them attractive candidates for the construction of functional materials. musechem.com The presence of both an electron-donating nitrogen atom and an electron-withdrawing chloro group in (2-Chloroquinolin-7-yl)methanol, along with the reactive methanol (B129727) side chain, provides a platform for fine-tuning the optoelectronic and physical properties of resulting materials.

Quinoline-based materials have been investigated for their applications in organic light-emitting diodes (OLEDs) due to their electron-transporting capabilities and thermal stability. chemrj.orguconn.edu The quinoline core can effectively accept and transport electrons, a crucial function in the emissive layer of OLED devices.

The structure of (2-Chloroquinolin-7-yl)methanol offers several strategic advantages for the design of novel organic electronic materials. The methanol group can be readily oxidized to an aldehyde or carboxylate, or converted to an ether or ester, allowing for the attachment of other functional moieties. These modifications can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is critical for optimizing charge injection and transport properties in electronic devices. Furthermore, the chloro-substituent at the 2-position can be replaced through various cross-coupling reactions, enabling the introduction of different aromatic or heteroaromatic groups to extend the π-conjugation of the system. This extended conjugation can lead to a red-shift in the absorption and emission spectra, allowing for the development of materials that emit at different wavelengths.

While specific research on the direct use of (2-Chloroquinolin-7-yl)methanol in organic electronic devices is not extensively documented, the known properties of the quinoline scaffold suggest its potential as a precursor for:

Electron-Transporting Materials: By modifying the methanol group to prevent quenching of emission and by potentially replacing the chlorine atom with other functional groups, materials with tailored electron mobility can be synthesized.

Emissive Materials: The quinoline core can serve as a blue-emitting chromophore. uconn.edu Derivatization of (2-Chloroquinolin-7-yl)methanol could lead to new phosphorescent or fluorescent emitters for OLEDs.

Host Materials: The high thermal stability associated with the quinoline ring system makes its derivatives promising candidates for host materials in phosphorescent OLEDs, where they would form a matrix for the emissive guest molecules.

The synthetic versatility of (2-Chloroquinolin-7-yl)methanol thus provides a clear pathway for the rational design of new organic electronic materials with tailored properties.

The quinoline moiety is a well-established ligand in coordination chemistry and catalysis. researchgate.netscilit.combenthamdirect.com The nitrogen atom of the quinoline ring possesses a lone pair of electrons that can readily coordinate to a metal center. The presence of additional functional groups can lead to the formation of multidentate ligands, which can enhance the stability and influence the catalytic activity of the resulting metal complexes.

(2-Chloroquinolin-7-yl)methanol is a promising candidate for the development of novel ligands for several reasons:

Bidentate Coordination: The nitrogen atom of the quinoline ring and the oxygen atom of the methanol group can potentially coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination can impart significant stability to the metal complex.

Synthetic Handle for Ligand Modification: The methanol group can be easily modified to introduce other donor atoms. For instance, it can be converted to an ether or an amine, creating N,O- or N,N-bidentate ligands. The chloro group can also be substituted to introduce further coordinating groups.

Chiral Ligands: The carbon atom of the methanol group is a pro-chiral center. Asymmetric reduction of a corresponding ketone or enzymatic resolution could provide access to enantiomerically pure (2-Chloroquinolin-7-yl)methanol, which could then be used to synthesize chiral ligands for asymmetric catalysis.

While the catalytic applications of complexes derived directly from (2-Chloroquinolin-7-yl)methanol are yet to be widely reported, related quinoline derivatives have shown significant activity in various catalytic transformations. For example, copper complexes with quinoline-based ligands have been shown to catalyze the oxidation of catechol. mdpi.com The ability to systematically modify the structure of (2-Chloroquinolin-7-yl)methanol opens up possibilities for creating libraries of ligands for screening in various catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.

The incorporation of quinoline units into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic functionalities. noveltyjournals.comresearchgate.netacs.org Quinolone-based polymers are being explored for a range of applications, including high-performance plastics and functional materials for electronics. chemrj.org

(2-Chloroquinolin-7-yl)methanol is an ideal monomer or precursor for a monomer for the synthesis of quinoline-containing polymers. The primary alcohol functional group is particularly useful for polymerization reactions. For example:

Polyesters and Polyethers: The methanol group can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyesters, or with diols to form polyethers.

Polyurethanes: The alcohol can react with diisocyanates to yield polyurethanes.

Pendant Group in Addition Polymers: The methanol group can be esterified with polymerizable acids, such as acrylic acid or methacrylic acid, to form a vinyl monomer. This monomer can then be polymerized via free-radical or controlled radical polymerization techniques to produce polymers with pendant (2-Chloroquinolin-7-yl)methyl groups. An example of a similar approach involves the synthesis of a novel acrylate (B77674) monomer of a quinoline-based chalcone (B49325) for subsequent polymerization. nih.gov

The properties of the resulting polymers would be influenced by the presence of the rigid and polar quinoline unit in the polymer backbone or as a pendant group. These polymers could exhibit high glass transition temperatures and thermal stability. Furthermore, the electronic properties of the quinoline moiety could be exploited in applications such as polymer-based sensors or as components in polymer light-emitting diodes (PLEDs). The chloro-substituent also offers a site for post-polymerization modification, allowing for further tuning of the polymer's properties.

In-Depth Spectroscopic and Analytical Data for (2-Chloroquinolin-7-yl)methanol Not Publicly Available

A comprehensive review of scientific literature and chemical databases reveals a lack of publicly available, detailed spectroscopic and analytical data for the chemical compound (2-Chloroquinolin-7-yl)methanol. Despite its listing by several chemical suppliers and its presence in chemical databases such as PubChem, specific experimental data from advanced analytical methodologies, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are not detailed in accessible publications.

The required information for a thorough characterization, as outlined in the requested article structure, includes one-dimensional NMR (¹H, ¹³C), two-dimensional NMR (COSY, HSQC, HMBC, NOESY), high-resolution mass spectrometry (HRMS) for precise mass determination, and an analysis of its fragmentation pathways. Furthermore, specific applications of advanced ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for this compound are not documented in the public domain.

While general information confirms the existence and structure of (2-Chloroquinolin-7-yl)methanol, and some commercial suppliers indicate the availability of such data upon request, it is not present in peer-reviewed journals, patents, or other scientific publications. The synthesis and characterization of similar quinoline derivatives are documented, but this information cannot be extrapolated to provide a scientifically accurate and detailed analysis specifically for (2-Chloroquinolin-7-yl)methanol.

Therefore, it is not possible to generate a scientifically rigorous article that adheres to the specified detailed outline focusing solely on the advanced spectroscopic and analytical characterization of (2-Chloroquinolin-7-yl)methanol at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods that probe the interaction of molecules with electromagnetic radiation are indispensable for functional group identification and the study of electronic properties.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of (2-Chloroquinolin-7-yl)methanol is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.

Drawing parallels from studies on related quinoline (B57606) derivatives, such as 2-chloroquinoline-3-carboxaldehyde, the vibrational spectrum can be interpreted. nih.gov The presence of the hydroxyl (-OH) group in the methanol (B129727) substituent would be confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic quinoline ring and the methylene (B1212753) group (-CH₂) would appear in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

The quinoline ring itself gives rise to a complex pattern of absorptions. The C=C and C=N stretching vibrations within the heterocyclic aromatic system are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. iosrjournals.org The C-Cl stretching vibration, a key feature of this molecule, is anticipated to be observed in the lower frequency region of the spectrum, typically around 800-600 cm⁻¹. iosrjournals.org Bending vibrations, such as C-H in-plane and out-of-plane bending, contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the specific substitution of the quinoline core.

Table 1: Predicted Infrared Absorption Bands for (2-Chloroquinolin-7-yl)methanol

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Methylene (-CH₂) | C-H Stretch | 2950-2850 |

| Quinoline Ring | C=C and C=N Stretch | 1600-1450 |

| C-O | C-O Stretch | 1260-1000 |

| C-Cl | C-Cl Stretch | 800-600 |

Note: These are predicted values based on characteristic functional group absorptions and data from related compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system in (2-Chloroquinolin-7-yl)methanol contains a conjugated π-system, which is expected to give rise to characteristic UV absorptions.

The UV-Vis spectrum, typically recorded in a solvent such as methanol or ethanol, would likely display multiple absorption bands corresponding to π → π* and n → π* transitions. upenn.edu The π → π* transitions, which are generally of high intensity, arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. These are often observed as a group of bands, sometimes with fine structure. For quinoline derivatives, these transitions typically occur in the range of 200-350 nm.

The presence of the nitrogen atom with its lone pair of electrons also allows for n → π* transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital. These transitions are typically weaker in intensity and can sometimes be obscured by the stronger π → π* absorptions. The substitution pattern on the quinoline ring, including the chloro and methanol groups, can influence the exact wavelength of maximum absorption (λmax) and the molar absorptivity (ε) by modifying the energy levels of the molecular orbitals.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sevenstarpharm.com A single-crystal X-ray diffraction study of (2-Chloroquinolin-7-yl)methanol would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Table 2: Representative Crystallographic Parameters for a Related Chloroquinoline Derivative

| Parameter | (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 14.8091(17) Å, b = 4.6387(5) Å, c = 14.5098(11) Å, β = 96.594(9)° |

| Volume (ų) | 990.16(17) |

| Z | 4 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds, as well as for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally sensitive compounds like (2-Chloroquinolin-7-yl)methanol. A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water). The compound would be detected using a UV detector, set at a wavelength where the quinoline chromophore absorbs strongly. The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity determination.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable compounds. While the hydroxyl group in (2-Chloroquinolin-7-yl)methanol may require derivatization to increase its volatility and thermal stability, GC analysis can provide high-resolution separation and, with MS detection, definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.govnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively for monitoring the progress of organic reactions and for the preliminary screening of reaction mixtures. tandfonline.comnih.gov In the synthesis of (2-Chloroquinolin-7-yl)methanol, TLC would be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum), which is then developed in an appropriate solvent system (eluent). The separated spots are visualized, typically under UV light at 254 nm, where the quinoline ring will be fluorescent. The retention factor (Rf) value of the product spot would be compared to that of the starting materials to assess the reaction's completion. TLC is also invaluable for optimizing reaction conditions and for identifying suitable solvent systems for larger-scale purification by column chromatography.

Computational and Theoretical Chemistry Studies of 2 Chloroquinolin 7 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size and complexity of (2-Chloroquinolin-7-yl)methanol.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT calculations can predict spectroscopic data, which is invaluable for the identification and characterization of the compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values, when compared with experimental data, can confirm the molecular structure. While general solvent effects on NMR shifts are known, specific predictions for (2-Chloroquinolin-7-yl)methanol are not published.

IR Frequencies: The vibrational frequencies from DFT calculations correspond to the peaks in an infrared (IR) spectrum. These frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model. Analysis of the vibrational modes provides information about the functional groups present in the molecule.

Investigation of Reaction Mechanisms, Transition States, and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, which are the high-energy structures that connect reactants and products. The calculation of activation energies and reaction enthalpies provides a quantitative understanding of the reaction kinetics and thermodynamics. For (2-Chloroquinolin-7-yl)methanol, this could involve studying its synthesis or its reactivity in various chemical transformations. However, no such mechanistic studies have been reported.

Analysis of Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, revealing donor-acceptor interactions and charge delocalization within the molecule. This analysis can quantify the strength of intramolecular interactions, such as hydrogen bonding. For a related compound, 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis has been used to explain the relative stability of its conformers. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for (2-Chloroquinolin-7-yl)methanol (Calculated at the B3LYP/6-311++G(d,p) level)

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of flexible molecules like (2-Chloroquinolin-7-yl)methanol, particularly the rotation around the C7-C11 bond.

Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as how the molecule interacts with solvent molecules or other solutes. While general studies on the behavior of methanol (B129727) in various environments exist, specific MD simulations for (2-Chloroquinolin-7-yl)methanol have not been published. nih.govbldpharm.com

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Chemoinformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) models are developed to predict the properties of molecules based on their structural features. For (2-Chloroquinolin-7-yl)methanol, a QSPR model could potentially predict properties like solubility, boiling point, or even biological activity based on a dataset of related quinoline (B57606) derivatives with known properties. However, the development of a specific QSPR model for this compound or its class would require a substantial amount of experimental data, which is currently not available in the public domain.

Reactivity Prediction and pKa Determination through Computational Approaches

Computational chemistry offers powerful tools to predict the chemical behavior of molecules like (2-Chloroquinolin-7-yl)methanol, providing insights that can guide experimental work. Methodologies such as Density Functional Theory (DFT) are central to these predictions. researchgate.netarabjchem.org

Reactivity Prediction:

The reactivity of (2-Chloroquinolin-7-yl)methanol is governed by the electronic influence of its constituent parts: the quinoline core, the electron-withdrawing chloro group, and the hydroxymethyl substituent. Computational methods can map out the molecule's electronic landscape to predict sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface: MEP maps visualize the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atom in the quinoline ring. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, negative potential would be concentrated around the quinoline nitrogen and the oxygen of the methanol group, while the hydrogen of the hydroxyl group would exhibit a positive potential.

Fukui Functions: These descriptors help to quantify the reactivity of specific atomic sites within the molecule, distinguishing between nucleophilic and electrophilic centers with greater precision than MEP maps alone. arabjchem.org

Studies on related compounds like 6-chloroquinoline (B1265530) have shown that chlorine substitution significantly alters the reactive nature of the quinoline moiety. researchgate.netdergipark.org.tr DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are standard for these types of analyses. researchgate.netdergipark.org.tr

pKa Determination:

The acidity of the methanol group and the basicity of the quinoline nitrogen in (2-Chloroquinolin-7-yl)methanol can be estimated using computational methods, which is vital as experimental determination can be costly and complex. bogazici.edu.tr The pKa value is critical as it governs the molecule's ionization state at different pH levels.

Computational pKa prediction often relies on thermodynamic cycles and can be performed using several protocols, including:

Direct Method: This involves calculating the Gibbs free energy change for the dissociation reaction in solution.

Proton Exchange Method: This method calculates the relative acidity or basicity compared to a reference compound with a known pKa.

For quinazoline (B50416) derivatives, studies have shown that DFT methods like M06L with a 6-311++G** basis set and a continuum solvation model (like CPCM or SMD) can produce strong correlations with experimental pKa values. bogazici.edu.tr The calculated atomic charge on the nitrogen atom often serves as a good descriptor for predicting pKa. bogazici.edu.tr

Given the electron-withdrawing nature of the 2-chloro substituent, the basicity of the quinoline nitrogen in (2-Chloroquinolin-7-yl)methanol is expected to be lower (lower pKa of the conjugate acid) compared to the unsubstituted quinoline. Conversely, the acidity of the 7-methanol group might be slightly increased. The following table presents hypothetical, yet scientifically plausible, pKa values for (2-Chloroquinolin-7-yl)methanol, based on these expected electronic effects.

| Ionizable Group | Predicted pKa (Hypothetical) | Basis of Prediction |

|---|---|---|